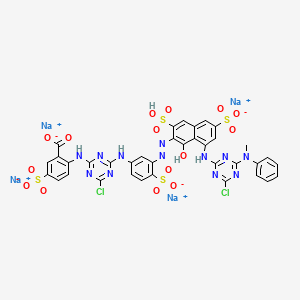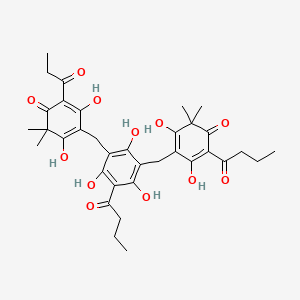
Ethyl-N-alpha-lauroyl-L-arginate citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-Nα-lauroyl-L-arginate citrate: (ELA) is an amino acid-based cationic surfactant. It is synthesized from three key components: L-arginine, lauric acid, and ethanol. . Notably, it displays excellent antimicrobial activity against a broad range of microorganisms.
準備方法
Synthetic Routes::
Esterification: L-arginine reacts with ethanol to form an ester.
Reaction with Lauroyl Chloride: The ester is then reacted with lauroyl chloride to produce ELA.
Hydrochloride Salt Formation: The resulting ethyl lauroyl arginate is recovered as the hydrochloride salt (ELA·HCl).
化学反応の分析
ELA undergoes various reactions:
Ester Hydrolysis: ELA can be hydrolyzed back to L-arginine and lauric acid.
Antimicrobial Action: ELA disrupts microbial cell membranes due to its cationic nature, leading to cell death.
Esterification: Ethanol, acid catalyst (e.g., sulfuric acid).
Lauroyl Chloride Reaction: Lauroyl chloride, base (e.g., sodium hydroxide).
Hydrochloride Salt Formation: Hydrochloric acid.
科学的研究の応用
ELA finds applications in:
Food Preservation: ELA enhances microbiological safety and quality in food products.
Cosmetics: Used as a preservative in cosmetics (except lip products, oral hygiene products, and sprays).
Pharmaceuticals: Suppresses microbial growth in pharmaceuticals.
作用機序
Cell Membrane Disruption: ELA’s cationic structure interacts with microbial cell membranes, causing permeability changes and cell lysis.
Molecular Targets: Bacterial cell membranes, fungal cell walls.
類似化合物との比較
- ELA stands out for its potent antimicrobial activity.
- Similar Compounds: Other cationic surfactants like benzalkonium chloride, cetylpyridinium chloride.
特性
CAS番号 |
153217-76-6 |
|---|---|
分子式 |
C26H48N4O10 |
分子量 |
576.7 g/mol |
IUPAC名 |
ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H40N4O3.C6H8O7/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;7-3(8)1-6(13,5(11)12)2-4(9)10/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t17-;/m0./s1 |
InChIキー |
RSHRLSPBVYVNGL-LMOVPXPDSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


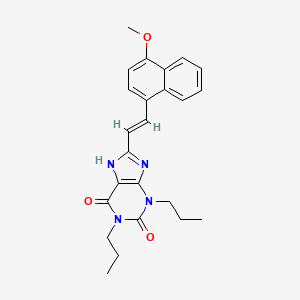



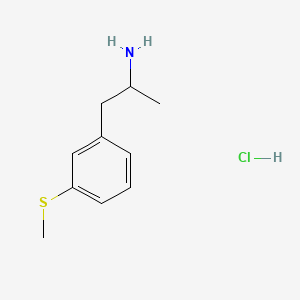

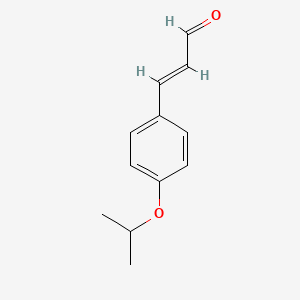
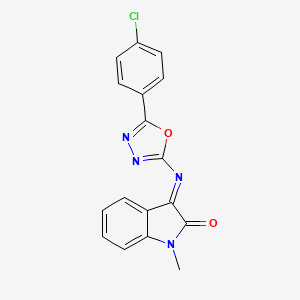
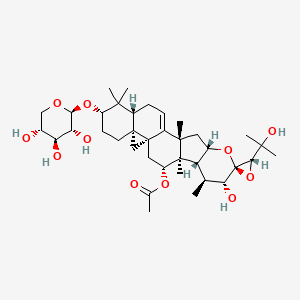
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)

